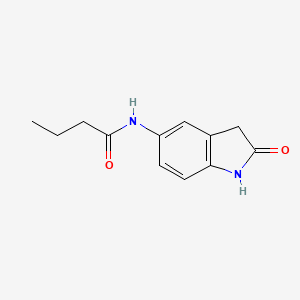

N-(2-oxoindolin-5-yl)butyramide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-5-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-2-3-11(15)13-9-4-5-10-8(6-9)7-12(16)14-10/h4-6H,2-3,7H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPGMQYLWVBMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC2=C(C=C1)NC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Oxoindolin 5 Yl Butyramide and Analogues

Established Synthetic Pathways for the 2-Oxoindolin-5-yl Core

The 2-oxoindole, or oxindole (B195798), skeleton is a privileged structure in medicinal chemistry. Its synthesis has been the subject of extensive research, leading to the development of several reliable synthetic routes.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a powerful method for forming carbon-carbon bonds to aromatic rings. nih.gov This reaction can be adapted for the synthesis of oxindoles. While classic Friedel-Crafts acylation involves acyl chlorides and Lewis acids, which can require more than stoichiometric amounts, modern variations utilize catalytic amounts of metal triflates. nih.gov

A common strategy involves the intramolecular cyclization of an N-aryl chloroacetamide. Another approach is the Friedel-Crafts alkylation of arenes with a suitable electrophilic oxindole precursor. acs.orgnih.gov For instance, α-aryl-oxindoles can be synthesized via a two-step, one-pot procedure involving a phospha-Brook rearrangement of isatin (B1672199) followed by a Friedel-Crafts alkylation. acs.orgnih.gov The use of solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to expand the scope of this reaction to include less electron-rich aromatic compounds. acs.org Three-component reactions based on the Friedel-Crafts principle have also been developed, allowing for the synthesis of complex oxindoles from simple starting materials like isatins, indoles, and N,N-dimethylaniline in the presence of a catalyst such as LiClO₄. nih.govrsc.org

Table 1: Examples of Friedel-Crafts Approaches to Oxindole Derivatives

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|

| Isatin, Indole (B1671886), N,N-dimethylaniline | LiClO₄ | Unsymmetrical 3,3-diaryl oxindoles | nih.gov |

| Isatin, Diethyl phosphite, Arene | Base, then Friedel-Crafts | α-Aryl oxindoles | acs.orgnih.gov |

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. Several one-pot methods have been established for constructing indole and oxindole cores. nih.govbohrium.comnih.gov These strategies often involve multicomponent reactions where three or more reactants are combined in a single reaction vessel to form a complex product. nih.gov

For example, novel spirooxindole derivatives can be synthesized through a one-pot, three-component reaction of isatin, 5-amino-3-methylpyrazole, and 1,3-dicarbonyl compounds in an aqueous medium. bohrium.com Another efficient protocol involves the reaction of isatin and indole, catalyzed by vanadyl sulfate (B86663) (VOSO₄), to produce 3,3-di(indolyl)indolin-2-ones in high yields. nih.gov A novel one-pot method has also been described for preparing 3-hydroxy-2-oxindoles from 2-alkynyl arylazides, which proceed through an in-situ generated 2-hydroxy-indolin-3-one intermediate followed by an acyloin rearrangement. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in heterocyclic chemistry. nih.gov The synthesis of indole derivatives is particularly amenable to this technology. nih.govnih.govmdpi.comtandfonline.com Microwave irradiation can significantly shorten reaction times compared to conventional heating methods. tandfonline.com

An efficient, microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of polysubstituted indoles from a 2-iodoaniline, a terminal alkyne, and an aryl iodide under Sonogashira coupling conditions. nih.gov This method tolerates a variety of functional groups and produces the desired indoles in moderate to excellent yields. nih.gov Other microwave-assisted methods include palladium-catalyzed intramolecular oxidative coupling of functionalized anilines and three-component domino reactions to yield multi-substituted indole derivatives. mdpi.comsioc-journal.cn

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Conventional Time | Microwave Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Au-catalyzed coupling of indole & aldehyde | N/A | 40 seconds | High Yield | tandfonline.com |

| Sonogashira coupling/cyclization for indoles | Hours | 20-30 minutes | Moderate to Excellent | nih.gov |

Butyramide (B146194) Moiety Incorporation Techniques

The formation of the amide bond is a fundamental transformation in organic synthesis. To synthesize N-(2-oxoindolin-5-yl)butyramide, the key step is the acylation of 5-amino-2-oxindole with a butyryl group source. prepchem.com

This transformation is typically achieved by reacting 5-amino-2-oxindole with butyryl chloride or butyric anhydride (B1165640). Alternatively, direct coupling of 5-amino-2-oxindole with butyric acid can be accomplished using a variety of modern coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDCI), uronium salts (e.g., HATU, HBTU), and phosphonium (B103445) salts (e.g., PyBOP).

Another approach is the direct amidation of carboxylic acids with amines. This can be catalyzed by various substances, including boric acid, transition metal salts, or even nanoparticles under certain conditions. google.com Enzymatic methods, using lipases such as Candida antarctica lipase (B570770) B (CALB), offer a green and sustainable alternative for amide bond formation, often proceeding with high yield and selectivity without the need for coupling agents. mdpi.com

Table 3: Selected Methods for Amide Bond Formation

| Amine | Acylating Agent/Carboxylic Acid | Coupling Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Primary/Secondary Amines | Carboxylic Acids | Carbodiimides (DCC, EDCI) | Widely used, mild conditions | |

| Primary/Secondary Amines | Carboxylic Acids | Uronium Salts (HATU, HBTU) | High efficiency, often used in peptide synthesis | |

| Primary/Secondary Amines | Acyl Chlorides | Base (e.g., pyridine) | Simple, high-yielding, often exothermic | |

| Primary/Secondary Amines | Butyric Acid | Candida antarctica lipase B (CALB) | Green, sustainable, no additives needed | mdpi.com |

Derivatization Strategies for Structural Diversity

To explore the structure-activity relationships of N-(2-oxoindolin-5-yl)butyramide analogues, derivatization at various positions of the oxindole ring is a common strategy.

The nitrogen atom at the N-1 position of the indoline (B122111) ring is a frequent site for modification. The N-H bond can be readily deprotonated with a suitable base to form an amidate anion, which can then be reacted with various electrophiles. jst.go.jp

N-Alkylation: Alkylation can be achieved by treating the N-1 deprotonated oxindole with alkyl halides (e.g., methyl iodide, propargyl bromide, benzyl (B1604629) bromide). jst.go.jp This introduces alkyl, alkenyl, or arylmethyl groups at the N-1 position.

N-Acylation: Reaction of the amidate with acylating agents like acetic anhydride results in the corresponding N-acetyl derivative. jst.go.jp This strategy is used to introduce a variety of acyl groups.

N-Arylation: While less common than alkylation or acylation, N-arylation can also be achieved, for instance, by using N-(4-methoxyphenyl)-2-oxindole as a starting material for further reactions. jst.go.jp

Hydrazide Formation and Condensation: The N-1 position can be functionalized with a handle for further elaboration. For example, reacting an N-1 substituted acetohydrazide with an isatin derivative can lead to the formation of more complex structures like (Z)-2-(5-substituted-2-oxoindolin-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazides. nih.gov

These derivatization strategies allow for the systematic modification of the parent compound, enabling the fine-tuning of its chemical and biological properties.

Substituent Modifications at the 5-Position of the Oxoindoline Ring

The 5-position of the oxoindoline ring is a critical site for chemical modification, offering a strategic handle to influence the biological and physicochemical properties of the resulting compounds. wipo.int A common and effective strategy for introducing diverse substituents at this position involves the use of a 5-amino-2-oxindole intermediate. This precursor allows for the formation of various functional groups, most notably amides, through coupling with a wide range of carboxylic acids or their activated derivatives.

The synthetic journey to these 5-substituted analogs typically begins with the commercially available 5-nitro-1,3-dihydro-2H-indol-2-one. The nitro group is readily reduced to a primary amine, yielding the key intermediate, 5-amino-2-oxindole. A standard method for this transformation is catalytic hydrogenation. nih.gov An alternative approach involves reduction using reagents like zinc powder in the presence of an ammonium (B1175870) chloride solution. google.com

Once 5-amino-2-oxindole is obtained, it serves as a versatile platform for derivatization. The primary amino group at the 5-position can be acylated to form a stable amide bond. This is a widely employed method for creating libraries of N-(2-oxoindolin-5-yl) amides. The synthesis of the target compound, N-(2-oxoindolin-5-yl)butyramide (1) , is achieved through this pathway. nih.gov

Beyond simple amidation, the 5-amino group can be reacted with bifunctional reagents like 2-chloroacetyl chloride. This reaction yields 2-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (2) , an intermediate that can be further reacted with various nucleophiles to introduce more complex side chains. nih.gov This multi-step approach significantly broadens the scope of accessible analogs.

Modern coupling reagents have streamlined the formation of the amide bond. For instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is effectively used to couple 5-aminooxindole (B107739) derivatives with various carboxylic acids, such as 2,4-difluorophenylacetic acid, in the presence of a base like N,N-diisopropylethylamine (DIPEA). google.com This method is highly efficient for generating a diverse array of amide analogs.

The following table summarizes the synthesis of N-(2-oxoindolin-5-yl)butyramide and related analogs modified at the 5-position, highlighting the precursor, reagents, and resulting compounds.

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 5-Nitro-1,3-dihydro-2H-indol-2-one | Catalytic Hydrogenation | 5-Amino-2-oxindole | nih.gov |

| 5-Nitro-1,3-dihydro-indole-2-one | Zinc powder, Ammonium chloride, Ethanol, Water | 5-Amino-1,3-dihydro-indol-2-one | google.com |

| 5-Aminooxindole | Butyryl chloride | N-(2-oxoindolin-5-yl)butyramide (1) | nih.gov |

| 5-Amino-2-oxindole | 2-Chloroacetyl chloride | 2-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (2) | nih.gov |

| 5-Amino-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indolin-2-one | 2,4-Difluorophenylacetic acid, HATU, DIPEA, DMF | 2-(2,4-Difluorophenyl)-N-(2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indolin-5-yl)acetamide (3) | google.com |

| 5-Aminooxindole | Phenylpropanoyl chloride, Triethylamine, Dichloromethane | N-(2-oxoindolin-5-yl)-3-phenylpropanamide (4) | |

| 5-Amino-2-oxoindoline | 2-Naphthoyl chloride | N-(2-oxoindolin-5-yl)-2-naphthamide (5) |

Detailed Research Findings

Research into the modification of the 5-position has yielded a variety of analogs with diverse functionalities. For example, the synthesis of 2-Chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide (2) provides a reactive handle for introducing larger, more complex moieties. In one study, this intermediate was reacted with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) to produce a more elaborate derivative, demonstrating the utility of this synthetic route for building complex molecules. nih.gov

The flexibility of the amide coupling reaction is showcased in the synthesis of compounds like 2-(2,4-Difluorophenyl)-N-(2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indolin-5-yl)acetamide (3) . Here, the 5-amino group of a complex oxindole core is acylated with a substituted phenylacetic acid using HATU, a powerful coupling agent that facilitates amide bond formation under mild conditions. google.com This highlights the robustness of the acylation strategy, which is tolerant of various functional groups on both the oxindole core and the acylating partner.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Oxoindolin 5 Yl Butyramide Derivatives

Elucidating Key Pharmacophoric Features for Biological Activity

The biological activity of N-(2-oxoindolin-5-yl)butyramide derivatives is intrinsically linked to specific structural components that define their pharmacophore. The 2-oxoindoline core is a well-established privileged scaffold in medicinal chemistry, recognized for its adaptability in targeting a range of enzymes, particularly kinases, which are pivotal in cellular signaling pathways. nih.gov The interaction of these derivatives with their biological targets is often governed by a combination of hydrogen bonding, hydrophobic interactions, and steric compatibility. nih.gov

Key pharmacophoric elements essential for the activity of many 2-oxoindoline derivatives, particularly as kinase inhibitors, include:

A Flat Heteroaromatic Ring System: This feature often occupies the ATP-binding domain of kinases, forming critical hydrogen bonds with amino acid residues in the hinge region, such as Cys919 and Glu917. nih.gov

A Central Aryl Ring: This acts as a linker, bridging the hinge region with other domains of the target protein. nih.gov

A Hydrogen Bond Acceptor and Donor (HBA-HBD) Moiety: This part of the molecule interacts with the DFG (Asp-Phe-Gly) domain of the receptor. nih.gov

Docking studies of related compounds into protein crystal structures, such as Tousled-like kinase 2 (TLK2), have provided insights into these interactions. For instance, the differences in potency between various analogs can be attributed to steric clashes or the removal of potential hydrogen bonding sites, which affects solvation and, consequently, the binding affinity. nih.gov

Impact of Substituent Modifications on Biological Activity

The modification of substituents on the N-(2-oxoindolin-5-yl)butyramide scaffold has a profound impact on the biological activity of the resulting derivatives. These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

Role of Methyl and Methoxy (B1213986) Substitutions

The position and nature of methyl and methoxy groups on the oxoindoline ring system are critical determinants of biological activity. For instance, the removal of a 5-methoxy group from an oxindole (B195798) core led to a twofold decrease in potency against TLK2. nih.gov Conversely, switching to a 6-methoxy oxindole substitution resulted in a roughly tenfold reduction in activity for most analogs. nih.gov However, the effect of these substitutions can be context-dependent. For example, while a 5-methoxy group was beneficial in one series, a 5-acetyl group showed a favorable trend towards TLK2 inhibition in another set of derivatives. nih.gov

The following table summarizes the impact of methoxy group positioning on TLK2 inhibition for a series of oxindole derivatives:

| Compound | Substitution | Relative TLK2 Inhibition |

| Analog 1 | 5-methoxy | Baseline |

| Analog 8 | Unsubstituted | 2-fold decrease |

| Analog 15-20 | 6-methoxy | ~10-fold decrease |

Data compiled from a study on TLK2 inhibitors. nih.gov

Effects of Alkyl Chain Lengths and Branching in the Amide Moiety

The length and branching of the alkyl chain in the amide portion of N-(2-oxoindolin-5-yl)butyramide derivatives play a significant role in their biological activity and properties. nih.govresearchgate.netnih.gov Generally, there is an optimal chain length for activity, beyond which potency may decrease. For instance, in a series of N-alkyl substituted amides, the compound with a shorter alkyl chain, N-propyl-butyramide, was found to be the most active against M. incognita. researchgate.net

Increasing the alkyl chain length from a propionamide (B166681) to a butyramide (B146194) in one series of dual sEH/PDE4 inhibitors led to a decrease in sEH inhibition and a dramatic reduction in water solubility. escholarship.org The introduction of branching, such as a sec-butylamide, further impacted these properties. escholarship.org Computational and spectroscopic studies have shown that the size of the N-substituted alkyl group influences the hydration dynamics of amides, with bulkier groups affecting the local environment and hydrogen-bond making and breaking with water. nih.gov This can be attributed to steric effects that influence the conformation and interactions of the amide group. nih.gov

The table below illustrates the effect of varying the amide substituent on TLK2 inhibition:

| Compound | Amide Substituent | Relative TLK2 Inhibition |

| Analog 27 | Acetyl | Baseline (IC50 = 150 nM) |

| Analogs 40-42 | n-Butyl | Slight decrease |

| Analogs 43-44 | Phenyl | 5-6 fold decrease |

| Analogs 45-46 | 4-Fluorophenyl | 2-3 fold decrease |

| Analogs 47-48 | Furan | Near equipotent with acetyl |

Data extracted from a study on TLK2 inhibitors. nih.gov

Computational Approaches in SAR Analysis

Computational methods are invaluable tools for understanding the structure-activity relationships of N-(2-oxoindolin-5-yl)butyramide derivatives, providing insights that can guide the design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are essential computational tools for predicting and analyzing the interaction between a ligand, such as N-(2-oxoindolin-5-yl)butyramide, and its biological target, typically a protein or enzyme. These methods help elucidate the binding modes and affinities that are crucial for the compound's mechanism of action.

Detailed research findings from molecular docking studies have provided valuable insights into the ligand-target interactions of N-(2-oxoindolin-5-yl)butyramide derivatives. For instance, docking studies on a series of oxindole analogues, including N-(2-oxoindolin-5-yl)butyramide (referred to as compound 60 in a specific study), were performed against Tousled-like kinase 2 (TLK2). nih.gov These simulations, conducted using the Schrödinger docking protocol, initially showed poor convergence, which suggested that the oxindole-indole scaffold could adopt several binding conformations within the kinase fold. nih.gov This highlights the flexibility of the scaffold and the complexity of its interactions.

Further investigations into related derivatives have identified other potential targets. Molecular docking results for analogues of N-(2-oxoindolin-5-yl)butyramide have indicated favorable binding affinities with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting their potential as inhibitors of this key enzyme in angiogenesis. Similarly, docking simulations using software like AutoDock Vina have been proposed to correlate the binding poses of derivatives in targets such as Src kinase with their observed biological activity.

Comparative docking studies have also been instrumental in understanding SAR. For example, when comparing N-(2-oxoindolin-5-yl)butyramide with its benzamide (B126) analogue, N-(2-oxoindolin-5-yl)benzamide, the latter showed improved potency. This was attributed to favorable π-π stacking interactions from the aromatic ring, an insight derived from analyzing the docked poses. In contrast, the butyramide derivative, with its aliphatic chain, has lower lipophilicity, which may influence its cellular uptake and binding.

The table below summarizes key ligand-target interactions for N-(2-oxoindolin-5-yl)butyramide and its derivatives as suggested by molecular docking studies.

| Compound/Derivative Class | Target Protein | Simulation Software/Protocol | Key Findings |

| N-(2-oxoindolin-5-yl)butyramide | Tousled-like kinase 2 (TLK2) | Schrödinger docking protocol | Multiple binding conformations possible within the kinase fold. nih.gov |

| N-(2-oxoindolin-5-yl)butyramide Derivatives | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not Specified | Favorable binding affinities suggest potential as VEGFR-2 inhibitors. |

| N-(2-oxoindolin-5-yl)amide Derivatives | Src kinase | AutoDock Vina | Proposed to correlate binding poses with activity variations. |

| N-(2-oxoindolin-5-yl)benzamide | Tousled-like kinase 2 (TLK2) | Not Specified | Enhanced potency over aliphatic amides due to potential π-π stacking. |

Density Functional Theory (DFT) Applications in Compound Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For compounds like N-(2-oxoindolin-5-yl)butyramide and its derivatives, DFT calculations provide fundamental insights into their intrinsic properties, which helps in interpreting their chemical behavior and biological activity.

DFT studies on structurally related indole (B1671886) derivatives are commonly used to analyze several key molecular properties. mdpi.comacs.org These analyses include the optimization of the molecule's three-dimensional geometry to its lowest energy state, which is crucial for understanding its shape and how it fits into a biological target. acs.org

A primary application of DFT in this context is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are critical for predicting a compound's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). mdpi.com For instance, in a related isoindole derivative, DFT studies showed that the HOMO is primarily located over the substituted aromatic ring, while the LUMO is concentrated on the indole portion, pinpointing the likely sites for nucleophilic and electrophilic attack. mdpi.com

Furthermore, DFT is employed to calculate the molecular electrostatic potential (MEP), which maps the charge distribution across the molecule. This allows researchers to visualize electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions such as hydrogen bonding. mdpi.com

Although specific DFT studies focusing solely on N-(2-oxoindolin-5-yl)butyramide are not widely published, the principles are broadly applied to the oxoindoline class. The insights gained from DFT calculations on analogous structures are invaluable for rational drug design, helping to predict how chemical modifications will alter the electronic properties and, consequently, the biological function of the molecule. acs.orgnih.gov

The table below outlines the common applications of DFT in the analysis of N-(2-oxoindolin-5-yl)butyramide and related compounds.

| DFT Calculation Type | Purpose in Compound Analysis |

| Geometry Optimization | Determines the most stable 3D conformation of the molecule. acs.org |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Predicts chemical reactivity and identifies electron-donating and electron-accepting regions. mdpi.com |

| Molecular Electrostatic Potential (MEP) Mapping | Visualizes charge distribution, predicting sites for non-covalent interactions like hydrogen bonds. mdpi.com |

| Bond Parameter Calculation | Provides optimized bond lengths and angles for detailed structural analysis. nih.gov |

| Hirshfeld Surface Analysis | Investigates intermolecular interactions in the crystal structure. mdpi.comeurjchem.com |

Preclinical Evaluation of N 2 Oxoindolin 5 Yl Butyramide and Its Analogues

In Vitro Biological Activity Assessments of N-(2-oxoindolin-5-yl)butyramide and its Analogues

The preclinical evaluation of N-(2-oxoindolin-5-yl)butyramide and its structurally related analogues has encompassed a range of in vitro biological activity assessments. These studies are crucial in determining the potential therapeutic applications of this class of compounds. The primary focus of these investigations has been on their anti-infective properties, including antibacterial, antifungal, antimycobacterial, antimalarial, and antiviral activities.

Anti-Infective Potential Investigations

The 2-oxoindoline (oxindole) core is a prominent scaffold in medicinal chemistry, and its derivatives have been explored for various pharmacological activities.

Derivatives of the 2-oxoindoline nucleus have been synthesized and evaluated for their in vitro antibacterial properties. Studies have shown that certain oxindole (B195798) derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized oxindoles and spiro-oxindoles have been assessed for their antibacterial efficacy ekb.eg. Additionally, Schiff bases and Mannich bases of isatin (B1672199) (a precursor to oxindoles) have demonstrated antibacterial effects tandfonline.comtandfonline.com.

One study focused on 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones, which were screened against a panel of microorganisms including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa nih.gov. Many of these compounds showed significant antimicrobial activity nih.gov. Another investigation of new compounds incorporating the oxindole nucleus also revealed significant activity against various pathogenic bacteria tandfonline.comtandfonline.com.

| Compound Type | Bacterial Strains Tested | Observed Activity |

|---|---|---|

| Oxindoles and Spiro-Oxindoles | Gram-positive and Gram-negative bacteria | Significant antibacterial activity reported. |

| Isatin Schiff and Mannich Bases | Various bacteria | Reported antibacterial properties. |

| 3(Z)-{4-[4-(arylsulfonyl)piperazin-1-yl]benzylidene}-1,3-dihydro-2H-indol-2-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Significant antimicrobial activity observed for most compounds. |

The antifungal potential of 2-oxoindoline analogues has also been a subject of investigation. Research has shown that derivatives of 3-indolyl-3-hydroxy oxindole exhibit moderate to excellent antifungal activities against a range of plant pathogenic fungi nih.govnih.gov. In one study, twenty-five such derivatives were synthesized and tested against five phytopathogenic fungi. Several of these compounds, particularly 3t, 3u, 3v, and 3w, displayed broad-spectrum antifungal activity that was comparable or superior to commercial fungicides like carvacrol (B1668589) and phenazine-1-carboxylic acid nih.govnih.gov. Compound 3u, for example, showed excellent activity against Rhizoctonia solani with an EC50 of 3.44 mg/L nih.govnih.gov.

Furthermore, Schiff bases and Mannich bases derived from isatin have been reported to possess antifungal properties tandfonline.comtandfonline.com. The spirooxindole system, a key structural feature in many natural and synthetic compounds, has also been associated with activity against various fungal pathogens tandfonline.com.

| Compound/Analogue | Fungal Strains Tested | Observed Activity (EC50/MIC) |

|---|---|---|

| Compound 3u (3-indolyl-3-hydroxy oxindole derivative) | Rhizoctonia solani | EC50: 3.44 mg/L |

| Compounds 3t, 3u, 3v, 3w (3-indolyl-3-hydroxy oxindole derivatives) | Five plant pathogenic fungi | Broad-spectrum activity, comparable or superior to commercial fungicides. |

| Isatin Schiff and Mannich Bases | Various fungi | Reported antifungal properties. |

| Spirooxindole derivatives | Various fungal pathogens | Reported antifungal activity. |

The search for new antimycobacterial agents has led to the exploration of various heterocyclic compounds, including those with structures related to N-(2-oxoindolin-5-yl)butyramide. While direct studies on this specific compound are not widely available, research on related structures provides insights into their potential. For instance, various 5-substituted 2'-deoxyuridine (B118206) analogues have been synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium bovis, Mycobacterium tuberculosis, and Mycobacterium avium nih.gov.

A series of N-(substituted phenyl) chloro-methoxybenzamides and their thioxo analogues were synthesized and tested against Mycobacterium tuberculosis H37Rv, Mycobacterium kansasii, and Mycobacterium avium nih.gov. The results indicated that the benzthioanilides were more active than the corresponding benzanilides, with the most active compound showing a minimal inhibition concentration (MIC) of 2 μmol L-1 against M. tuberculosis nih.gov. Additionally, quinolone derivatives have been identified as having antimycobacterial activity, with some compounds exhibiting MIC values in the range of 1.2–3 μg mL-1 against the M. tuberculosis H37Rv strain rsc.org.

| Compound Type | Mycobacterial Strains Tested | Observed Activity (MIC) |

|---|---|---|

| 5-(1-azidovinyl)-2'-deoxyuridine | M. avium | 1-5 microg/mL |

| 4-chloro-2-methoxy-N-(3,4-dichlorophenyl)benzothioamide | M. tuberculosis H37Rv | 2 μmol L-1 |

| Quinolone derivatives (e.g., 6b6, 6b12, 6b21) | M. tuberculosis H37Rv | 1.2–3 μg mL-1 |

A novel antimalarial compound, designated SKM13, which was designed based on a chloroquine (B1663885) structural template, has been the subject of in vitro studies. While the precise structure of SKM13 is not explicitly defined as N-(2-oxoindolin-5-yl)butyramide in the available literature, its derivatives have been synthesized and evaluated for their antimalarial efficacy.

SKM13 and its derivatives have demonstrated varied antimalarial activities against different strains of Plasmodium falciparum. In one study, SKM13 exhibited IC50 values of 30.6±1 nM, 29.2±1.6 nM, and 52.7±0.4 nM against the ring, trophozoite, and schizont stages of the 3D7 strain, respectively, indicating greater effectiveness in the ring and trophozoite stages cabidigitallibrary.org. Another study reported IC50 values of 53.1±10.0 nM and 366.1±19.8 nM for SKM13-2HCl against the 3D7 (chloroquine-sensitive) and K1 (chloroquine-resistant) strains, respectively nih.gov.

A derivative of SKM13, named SAM13-2HCl, showed improved in vitro activity, with IC50 values of 44.9±9.6 nM and 282.1±29.5 nM against the 3D7 and K1 strains, respectively nih.gov.

| Compound | P. falciparum Strain | Stage | IC50 (nM) |

|---|---|---|---|

| SKM13 | 3D7 | Ring | 30.6 ± 1 |

| Trophozoite | 29.2 ± 1.6 | ||

| Schizont | 52.7 ± 0.4 | ||

| SKM13-2HCl | 3D7 | Mixed | 53.1 ± 10.0 |

| K1 | Mixed | 366.1 ± 19.8 | |

| SAM13-2HCl | 3D7 | Mixed | 44.9 ± 9.6 |

| K1 | Mixed | 282.1 ± 29.5 |

The antiviral potential of 2-oxoindoline derivatives has been explored against several viruses. A study on the synthesis and antiviral activity of new oxindole derivatives showed that some compounds exhibited moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for Hepatitis C Virus, and Coxsackie Virus (CVB-2) researchgate.net. Specifically, compound 52 was the most potent against BVDV with an EC50 of 6.6 μM, while compound 13 showed moderate activity against CVB-2 with an EC50 of >40 μM researchgate.net.

More recently, with the emergence of SARS-CoV-2, research has also focused on the potential of oxindole-based compounds against this virus. A study on 3-alkenyl-2-oxindoles revealed that compounds 6a and 10b possess potent antiviral properties against SARS-CoV-2 with a high selectivity index relative to standard treatments like hydroxychloroquine (B89500) and chloroquine nih.gov. These findings suggest that the 2-oxoindoline scaffold is a promising starting point for the development of novel antiviral agents nih.gov.

| Compound Type/Analogue | Virus | Observed Activity (EC50) |

|---|---|---|

| Oxindole derivative 52 | Bovine Viral Diarrhoea Virus (BVDV) | 6.6 μM |

| Oxindole derivative 13 | Coxsackie Virus (CVB-2) | >40 μM |

| 3-Alkenyl-2-oxindoles (6a and 10b) | SARS-CoV-2 | Potent antiviral properties with a high selectivity index. |

Antitumor and Anticancer Investigations

The anticancer potential of oxindole derivatives has been extensively documented. Analogues of N-(2-oxoindolin-5-yl)butyramide have been a subject of numerous studies to assess their efficacy against various cancer cell lines, their ability to induce programmed cell death (apoptosis), and the underlying mechanisms of their antiproliferative action.

The cytotoxic effects of oxindole derivatives have been evaluated against a broad spectrum of human cancer cell lines. While specific data for N-(2-oxoindolin-5-yl)butyramide is not extensively available, studies on structurally related compounds provide insights into the potential activity of this class of molecules. For instance, various 3,3-disubstituted oxindole derivatives have demonstrated significant anticancer effects in the low micromolar range across several human tumor cell lines, including prostate (PC3) and breast (MCF7) cancer lines nih.gov.

One study on spiro-oxindole derivatives reported potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines. A specific derivative with an N-benzyl substitution and a chloro group on the indolin-2-one scaffold exhibited IC50 values of 3.55 µM against MCF-7 and 4.40 µM against MDA-MB-231 cells nih.gov. Notably, these compounds did not show cytotoxicity towards normal mouse embryonic fibroblast (NIH/3T3) cells, suggesting a degree of selectivity for cancer cells nih.gov.

Furthermore, novel 2-oxoindoline-based acetohydrazides have shown notable cytotoxicity toward human colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) cell lines nih.gov. Some of these compounds exhibited cytotoxicity equal or superior to the procaspase-3 activating compound, PAC-1 nih.gov. The diverse substitutions on the oxindole core appear to play a crucial role in the observed cytotoxic potency and selectivity.

Below is a table summarizing the cytotoxic activities of some representative oxindole analogues against various cancer cell lines.

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

| Spiro-oxindole derivative (N-benzyl, chloro substituted) | MCF-7 | 3.55 ± 0.49 | nih.gov |

| MDA-MB-231 | 4.40 ± 0.468 | nih.gov | |

| 3,3-Disubstituted oxindole (Compound 6d) | PC3 | Low micromolar | nih.gov |

| MCF7 | Low micromolar | nih.gov | |

| SW620 | Low micromolar | nih.gov | |

| 3-Substituted oxindole (Compound 5l) | Leukemia (Average) | 3.39 | mdpi.com |

| Colon Cancer (Average) | 5.97 | mdpi.com | |

| 2-Oxoindoline-based acetohydrazide (Compound 4o) | SW620 | < PAC-1 | nih.gov |

| PC-3 | < PAC-1 | nih.gov | |

| NCI-H23 | < PAC-1 | nih.gov |

This table is for illustrative purposes and includes data from various oxindole derivatives to represent the potential of the compound class.

A key mechanism through which anticancer agents exert their effects is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that oxindole derivatives are capable of inducing apoptosis in cancer cells. For example, novel 2-oxoindoline-based acetohydrazides were shown to substantially induce late cellular apoptosis in U937 human lymphoma cells nih.gov.

The induction of apoptosis by these compounds is often mediated through the mitochondrial pathway. This can involve the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, the key executioners of apoptosis. N-substituted benzamides, which share some structural similarities with the amide-bearing oxindole, have been shown to induce cytochrome c release and subsequent activation of caspase-9 nih.gov. The process of apoptosis induction by some vanilloid compounds, which are also quinone analogues, does not necessarily require new gene transcription, suggesting a direct effect on cellular machinery nih.gov.

Furthermore, the treatment of pancreatic cancer cells with capsaicin, another compound with a vanilloid structure, led to the induction of apoptosis associated with the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential nih.gov. This was accompanied by an increased expression of the pro-apoptotic protein Bax and a down-regulation of the anti-apoptotic protein Bcl-2 nih.gov. Similarly, novel 2-amino-5-benzylthiazole derivatives have been found to induce apoptosis in human leukemia cells by increasing the levels of the pro-apoptotic Bim protein and decreasing the levels of Bcl-2 ukrbiochemjournal.org.

The antiproliferative effects of oxindole analogues are attributed to a variety of mechanisms that interfere with cancer cell growth and division. One of the well-documented mechanisms for some oxindole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest, typically in the G2/M phase nih.gov.

In addition to targeting the cytoskeleton, oxindole-based compounds have been developed as kinase inhibitors. For instance, a novel oxindole-based derivative bearing a pyridyl group has been identified as a potent and selective dual FLT3/CDK2 kinase inhibitor mdpi.com. Such compounds can halt cell cycle progression by inhibiting cyclin-dependent kinases (CDKs). The investigation of 2-oxoindoline-based acetohydrazides revealed that representative compounds caused an accumulation of U937 cells in the S phase of the cell cycle nih.gov.

The antiproliferative activity of N-substituted benzamides has also been linked to a p53-independent G2/M cell cycle block nih.gov. This suggests that such compounds can be effective even in cancers with mutated or non-functional p53, which is a common occurrence. The ability of these compounds to inhibit NF-κB activity and TNFα production also contributes to their antiproliferative and anti-inflammatory effects nih.gov.

Anti-Inflammatory Modulations

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The oxindole scaffold has been explored for the development of novel anti-inflammatory agents. A dual inhibition strategy targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes has been adopted for new oxindole derivatives to achieve superior anti-inflammatory activity nih.govnih.gov. These enzymes are crucial in the synthesis of pro-inflammatory prostaglandins (B1171923) and leukotrienes nih.govnih.gov.

Studies on various oxindole derivatives have demonstrated significant anti-inflammatory effects. For example, certain oxindole esters and imines have shown a high percentage of edema inhibition nih.govnih.gov. One particular compound exhibited potent dual inhibitory activity with IC50 values of 0.0533 µM for COX-2 and 0.4195 µM for 5-LOX nih.govnih.gov.

The anti-inflammatory properties of butyrate (B1204436) and its derivatives have also been well-established. They are known to reduce the secretion of pro-inflammatory cytokines like TNF-α in response to inflammatory stimuli such as lipopolysaccharide (LPS) mdpi.com. N-acyl dopamine (B1211576) derivatives have also been investigated for their biological activities, which could include modulation of inflammatory pathways mdpi.com. The anti-inflammatory effects of N-acetylated chitooligosaccharides are dependent on their degree of acetylation, indicating that the acyl group plays a significant role in their biological function nih.gov. Similarly, various indole (B1671886) derivatives have been reported to possess anti-inflammatory activities researchgate.net.

Antioxidant Capacity Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various pathological conditions. Antioxidants can mitigate this damage by neutralizing free radicals. The antioxidant potential of N-(2-oxoindolin-5-yl)butyramide analogues has been assessed through various assays, including lipid peroxidation inhibition and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging.

N-acyl-1-amino-2-alcohols have been synthesized and screened for their antioxidant activity, with some compounds showing promising results in LDL-oxidation assays nih.gov. The DPPH radical scavenging assay is a common method used to evaluate the ability of compounds to donate a hydrogen atom or an electron to neutralize the stable DPPH radical. The antioxidant capacity of N-acyl-1H-imidazole-1-carbothioamides has been demonstrated through their radical scavenging activity researchgate.net.

The table below presents data on the antioxidant activity of representative compounds from related chemical classes.

| Assay | Compound/Analogue Class | Activity/Result | Reference |

| Lipid Peroxidation Inhibition | 4-(1-Naphthylamino)-piperidines | Potent inhibitors (IC50 < 10 µM) | nih.gov |

| Steroidic nitroxyl (B88944) radicals | IC50 of 8 µM, comparable to α-tocopherol | nih.gov | |

| DPPH Radical Scavenging | N,N′-Disubstituted Acylselenoureas | Potent, dose-dependent scavenging | mdpi.com |

| 5-O-Acyl Derivatives of Quercetin | Acylation did not diminish scavenging activity | mdpi.com |

This table provides examples of antioxidant activities of related compound classes to illustrate the potential of N-(2-oxoindolin-5-yl)butyramide analogues.

Neuroprotective Activity Studies

The potential neuroprotective effects of oxindole-based compounds are an emerging area of research. While direct studies on N-(2-oxoindolin-5-yl)butyramide are limited, the core oxindole structure is present in molecules that have shown promise in the context of neurodegenerative diseases.

For instance, certain oxindole derivatives have been investigated as multi-target agents for Alzheimer's disease. The inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's, has been a focus of these studies. N-acyl dopamine derivatives have also been studied for their effects on neuronal cells, including the induction of apoptosis in PC12 cells, which is a common model for neuronal studies mdpi.com. This suggests that modifications at the N-acyl position can significantly influence the biological activity of these compounds in the nervous system. The butyramide (B146194) moiety itself, as a short-chain fatty acid, has been shown to have various effects on cellular function, which could extend to neuroprotection.

Anticonvulsant Activity Assessments

Analogues of N-(2-oxoindolin-5-yl)butyramide, specifically those based on the isatin (2-oxoindoline) core, have been evaluated for their potential as anticonvulsant agents. A study involving a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives investigated their anti-seizure activity in mice using both the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (PTZ) models. nih.gov These models are standard preliminary screens for identifying potential antiepileptic drugs.

The investigation revealed that isatin-based derivatives demonstrated favorable protection in both the MES and PTZ tests, alongside high safety levels in neurotoxicity assessments conducted using the rotarod test. nih.gov Notably, all methoxylated derivatives within the tested series (compounds 4j, 4k, 4l) exhibited significant anti-seizure activity in the MES model. nih.gov Further differentiation in activity was observed in the PTZ model, which is often used to identify compounds that may be effective against absence seizures. Compounds with 2-methoxy (4j) and 4-methoxy (4l) substitutions showed potent activity against PTZ-induced convulsions, whereas the 3-methoxy derivative (4k) did not provide protection in this specific test. nih.gov These findings suggest that the 2-oxoindoline scaffold is a promising substructure for developing potential anticonvulsant lead compounds. nih.gov

Table 1: Anticonvulsant Activity of Selected (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide Derivatives

| Compound | Substitution | MES Model Activity | PTZ Model Activity |

|---|---|---|---|

| 4j | 2-OCH3 | Significant | Potent |

| 4k | 3-OCH3 | Significant | Inactive |

| 4l | 4-OCH3 | Significant | Potent |

In Vivo Efficacy Studies in Preclinical Animal Models

Atopic Dermatitis Models (using 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives)

In the realm of inflammatory skin diseases, specific derivatives of 2-oxoindoline have been assessed for their therapeutic potential. A study focused on 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives as potential inhibitors of the transcription factor EGR-1, which is implicated in aggravating the pathogenesis of atopic dermatitis.

The in vivo efficacy of three lead compounds, IT21, IT23, and IT25, was evaluated in a preclinical model of atopic dermatitis using BALB/c mice. The study demonstrated that these compounds have the potential to alleviate atopic dermatitis-like skin lesions that were induced on the ear skin of the mice. These findings position the 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide scaffold as a promising starting point for the development of novel therapeutic agents for inflammatory skin conditions such as atopic dermatitis.

Cognitive Performance Enhancement Models (using N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl derivatives)

An extensive search of scientific literature did not yield specific preclinical studies evaluating the efficacy of N-(1-methyl-2-oxoindolin-5-yl)sulfamoyl derivatives in animal models of cognitive performance enhancement. Research on nootropic or cognition-enhancing effects is a specialized field, and at present, there is no publicly available data for this particular class of 2-oxoindoline analogues.

Tumor Growth Inhibition Models

The 2-oxoindole scaffold is a core component of many compounds investigated for their anticancer properties. Preclinical in vivo studies have demonstrated the potential of these derivatives to inhibit tumor growth in various cancer models.

One study identified a novel 2-oxindole fluorinated derivative, compound 8c, as a potent antitumor agent for prostate cancer. nih.govresearchgate.net In vivo evaluation using a PC-3 xenograft tumor model showed that compound 8c was effective in suppressing tumor growth. nih.govresearchgate.net This activity is linked to its ability to activate AMP-activated protein kinase (AMPK), a key sensor of cellular energy status that can halt cell proliferation. nih.gov

Another investigation focused on the anticancer profile of the oxindole derivative SH-859 in human renal cancer cells. mdpi.com The in vivo efficacy of SH-859 was confirmed in a xenograft model, where it demonstrated the ability to inhibit tumor development. mdpi.com The mechanism of action involves the inhibition of cell growth, induction of apoptosis (programmed cell death) and autophagy, and the disruption of cancer cell metabolism. mdpi.com

Table 2: In Vivo Tumor Growth Inhibition by 2-Oxoindoline Analogues

| Compound | Cancer Model | Key Finding |

|---|---|---|

| Compound 8c (fluorinated 2-oxindole) | Prostate Cancer (PC-3 xenograft) | Potent suppression of tumor growth. nih.govresearchgate.net |

| SH-859 (oxindole derivative) | Renal Carcinoma (xenograft) | Inhibited tumor development. mdpi.com |

Advanced Research Directions and Future Perspectives for N 2 Oxoindolin 5 Yl Butyramide

Lead Compound Optimization Strategies

N-(2-oxoindolin-5-yl)butyramide has been identified as an inhibitor of Tousled-like kinase 2 (TLK2), an enzyme implicated in various cancers, including breast, gastric, and glioblastoma. nih.gov As a lead compound, it presents a foundational structure for optimization to enhance its therapeutic potential. Optimization strategies focus on modifying its structure to improve potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Key optimization approaches for this scaffold include:

Structure-Activity Relationship (SAR) Analysis : Research on related oxindole (B195798) derivatives demonstrates that modifications at several positions can significantly impact activity. For instance, in the context of TLK2 inhibition, replacing the butyramide (B146194) group with a benzamide (B126) moiety can enhance potency due to favorable π-π stacking interactions. Conversely, substitutions on the oxindole core, such as at the 5- and 6-positions, have been systematically explored to improve kinase selectivity. nih.gov

Bioisosteric Replacement : A common strategy in lead optimization is the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). researchgate.net For the butyramide side chain of N-(2-oxoindolin-5-yl)butyramide, various amides and other functional groups can be explored to fine-tune binding interactions and improve metabolic stability. Studies on similar oxindoles show that replacing acetyl groups with carboxylic acids can boost potency against certain kinases. nih.gov

Improving ADMET Properties : Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical. For oxindole derivatives, this involves evaluating parameters such as lipophilicity (logP), metabolic stability in microsomal assays, and potential off-target effects like hERG channel inhibition to prioritize compounds with favorable drug-like profiles.

Table 1: Structure-Activity Relationship (SAR) Insights for Oxindole-Based TLK2 Inhibitors

| Position/Modification | Observation | Reference |

|---|---|---|

| Amide Moiety | Aromatic amides (e.g., benzamide) show improved potency over aliphatic amides (e.g., butyramide) due to π-π stacking. | |

| Oxindole 5-Position | Substitution with an acetyl group shows a positive trend for TLK2 inhibition. | nih.gov |

| Oxindole 6-Position | Introduction of a methoxy (B1213986) group can decrease TLK2 activity. | nih.gov |

| Heterocyclic Head Groups | Replacing imidazole (B134444) head groups with pyrrole (B145914) can decrease potency, while pyridyl groups may eliminate activity against TLK2, TRKC, and FLT3. | nih.gov |

Development of Novel Molecular Probes for Biological Systems

A potent and selective inhibitor derived from N-(2-oxoindolin-5-yl)butyramide can be repurposed as a molecular probe to investigate complex biological systems. Such probes are invaluable tools in chemical biology for identifying and validating drug targets and elucidating cellular pathways.

The development process involves chemically modifying the optimized inhibitor to incorporate a reporter tag without compromising its binding affinity. Potential modifications include:

Fluorescent Labeling : Attaching a fluorescent dye would allow for direct visualization of the target protein (e.g., TLK2) within cells using techniques like fluorescence microscopy, enabling studies of its subcellular localization and dynamics.

Biotinylation : Adding a biotin (B1667282) tag facilitates the isolation of the target protein and its binding partners from cell lysates through affinity purification with streptavidin-coated beads. This is a powerful method for proteomics-based target identification and interaction network mapping.

Photoaffinity Labeling : Incorporating a photoreactive group allows for the formation of a covalent bond between the probe and its target upon UV irradiation. This technique is used to irreversibly label the target protein, aiding in its identification and the characterization of its binding site.

The use of fluorescent probes has been suggested as a method to distinguish between different mechanisms of action, such as efflux pump inhibition versus kinase-driven cytotoxicity, in mechanistic studies of related compounds.

Polypharmacology and Multi-Targeted Ligand Design

The principle of polypharmacology acknowledges that many drugs exert their effects by interacting with multiple targets. google.com This can be leveraged to design multi-targeted ligands that offer enhanced efficacy or overcome drug resistance. google.com The oxindole scaffold is known for its "promiscuous" nature, frequently showing activity against multiple kinases. nih.gov

While N-(2-oxoindolin-5-yl)butyramide and its analogs were initially optimized for TLK2 selectivity, this inherent feature of the scaffold can be exploited. nih.gov

Kinome Profiling : Broad screening of oxindole derivatives across a large panel of kinases (kinome screening) often reveals activity against multiple targets. nih.gov For example, some TLK2 inhibitors also show activity against kinases like FLT3 and TRKC. nih.gov This data provides a roadmap for designing dual- or multi-target inhibitors.

Rational Design of Dual Inhibitors : By understanding the structural requirements for inhibiting different kinases, medicinal chemists can design single molecules that potently block multiple, disease-relevant targets. For instance, researchers have successfully developed oxindole-based compounds that act as dual inhibitors of FLT3 and CDK2 for cancer therapy. nih.gov This approach aims to create a synergistic therapeutic effect. google.com

Applications in Chemical Biology Research beyond Therapeutic Development

Beyond the direct development of therapeutics, N-(2-oxoindolin-5-yl)butyramide and its derivatives can serve as valuable research tools in chemical biology. As specific inhibitors, they can be used to probe the physiological and pathological roles of their targets.

Pathway Dissection : Selective inhibitors are crucial for dissecting signaling pathways. TLK2 has been implicated in activating SRC signaling and regulating metabolism through the mTOR pathway in cancer cells. nih.gov Optimized derivatives of N-(2-oxoindolin-5-yl)butyramide could be used to precisely inhibit TLK2, allowing researchers to study the downstream consequences and better understand these pathways.

Target Validation : Pharmacological inhibition with a small molecule provides strong evidence for the functional role of a protein in a specific disease context, thereby validating it as a potential drug target.

Exploring New Target Classes : While the oxindole scaffold is well-known for kinase inhibition, it has shown activity against other protein classes. mdpi.com High-throughput screening efforts could uncover novel, non-kinase targets for N-(2-oxoindolin-5-yl)butyramide derivatives, potentially opening up entirely new areas of investigation, such as disrupting pathogenic RNA-protein interactions. researchgate.net

Integration of Computational Design and High-Throughput Screening in Oxoindoline Derivative Discovery

The discovery and optimization of novel oxindole derivatives are significantly accelerated by the integration of computational chemistry and high-throughput screening (HTS). researchgate.net This synergistic approach allows for the rapid exploration of vast chemical space and the prioritization of the most promising candidates for synthesis and testing.

High-Throughput Screening (HTS) : HTS enables the rapid testing of large libraries of compounds against a biological target to identify initial "hits". nih.gov For example, an HTS campaign of a compound library using a dual-reporter assay identified an oxadiazole scaffold that inhibits HIV-1. researchgate.net Similarly, the NCI-60 screen is a high-throughput platform used to evaluate the anticancer activity of compounds like oxindole derivatives across 60 different human cancer cell lines. nih.gov

Computational (In Silico) Design : Once initial hits are identified, computational tools are employed for rational drug design. These methods include:

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to rationalize observed SAR and guide the design of new analogs with improved binding affinity. imtm.cz

Pharmacophore Modeling : This approach identifies the essential 3D arrangement of functional groups required for biological activity, which can be used to search for novel scaffolds or design new molecules. imtm.cz

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. imtm.cz

This integrated workflow, moving from HTS to computational design and subsequent synthesis and validation, has proven highly effective in discovering novel oxindole-based inhibitors for targets like EGFR and BTK. imtm.cznih.gov

Q & A

Q. What are the standard synthetic routes for N-(2-oxoindolin-5-yl)butyramide, and how can reaction conditions be optimized to improve yield?

The synthesis of N-(2-oxoindolin-5-yl)butyramide derivatives typically involves acylation of 5-amino-oxindole intermediates. For example, a related compound, N-(2-oxoindolin-5-yl)acetamide, was synthesized by reacting 5-amino-oxindole with acetic anhydride in tetrahydrofuran (THF) at room temperature for 2 hours, yielding 61% after purification . Optimization strategies include:

- Solvent selection : Polar aprotic solvents like THF or ethanol enhance reactivity.

- Temperature control : Reflux conditions (e.g., 90°C in ethanol) improve condensation efficiency for derivatives .

- Catalysts : Piperidine is often used to catalyze Schiff base formation in derivative synthesis .

- Purification : Chromatography (e.g., column or preparative HPLC) ensures >98% purity, as reported for analogous compounds .

Q. Which analytical techniques are critical for characterizing N-(2-oxoindolin-5-yl)butyramide and confirming its structural integrity?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR resolve the indolinone core, amide protons, and substituent patterns. For example, H NMR of N-(2-oxoindolin-5-yl)acetamide showed peaks at δ 10.3 (NH) and δ 2.1 (CH) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for compound 60 in ).

- Melting Point Analysis : Used to assess purity (e.g., mp 275–277°C for N-(2-oxoindolin-5-yl)acetamide) .

Advanced Research Questions

Q. How do structural modifications at the 3-position of the indolinone core influence biological activity?

Substitutions at the 3-position (e.g., benzylidene, furan, or imidazole groups) modulate target affinity. For example:

- Benzylidene derivatives : Showed enhanced Src kinase inhibition (IC values <1 μM) compared to unmodified analogs .

- Heterocyclic substituents : Compounds with imidazole or pyrrole groups exhibited improved apoptosis-inducing activity in cancer cell lines, likely due to increased hydrogen bonding with biological targets .

- Methodological approach : Use molecular docking to predict interactions (e.g., with ATP-binding pockets of kinases) and validate via in vitro assays .

Q. How can researchers resolve contradictions in biological data between in vitro and cellular assays for this compound?

Discrepancies may arise from metabolic stability, membrane permeability, or off-target effects. Strategies include:

- Metabolic profiling : Use LC-MS to identify degradation products or active metabolites.

- Permeability assays : Compare PAMPA (Parallel Artificial Membrane Permeability Assay) results with cellular uptake data.

- Target engagement studies : Employ techniques like CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in N-(2-oxoindolin-5-yl)butyramide analogs?

A systematic SAR approach involves:

- Scaffold diversification : Synthesize derivatives with varied substituents (e.g., alkyl, aryl, heterocyclic) at the butyramide or indolinone positions .

- Biological screening : Test against panels of kinases or apoptosis-related targets (e.g., caspase-3/7 activation).

- Data clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with activity .

Methodological Recommendations

- Synthetic Challenges : Low yields (10–80%) in condensation steps can be addressed by optimizing stoichiometry (1.2 eq aldehyde) or using microwave-assisted synthesis.

- Bioactivity Profiling : Prioritize kinome-wide screening to identify off-target effects and refine selectivity .

- Data Reproducibility : Cross-validate NMR/HRMS data with PubChem entries (e.g., InChIKey: KLBPXZVPNCUHGO for analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.